molecular formula C24H19N5O B6016969 1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

Cat. No.: B6016969
M. Wt: 393.4 g/mol
InChI Key: FTJSDKPCDHVYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indazole moiety fused with a pyridine ring and a tetrahydropyridoindole structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Properties

IUPAC Name

1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c30-24(22-17-8-2-4-10-19(17)27-28-22)29-14-12-16-15-7-1-3-9-18(15)26-21(16)23(29)20-11-5-6-13-25-20/h1-11,13,23,26H,12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJSDKPCDHVYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4)C(=O)C5=NNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves multiple steps, typically starting with the preparation of the indazole and pyridine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry for drug development and in the study of various biochemical pathways .

Mechanism of Action

The mechanism of action of 1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is unique due to its specific structural features and the combination of indazole, pyridine, and tetrahydropyridoindole moieties. Similar compounds include other indazole derivatives and pyridine-containing molecules, which may share some biological activities but differ in their overall efficacy and specificity .

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